molecular formula C20H18ClN5OS B3216317 N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1171520-76-5

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B3216317
CAS No.: 1171520-76-5
M. Wt: 411.9 g/mol
InChI Key: ACHBDUKCQXEIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chloro substituent. Subsequent steps involve the synthesis of the pyrazole ring and its functionalization with the ethyl and methyl groups. The final step includes the coupling of the pyridine moiety to the pyrazole ring through a carboxamide linkage. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Carboxymethyl chitosan: A chitosan derivative with carboxymethyl groups.

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of benzothiazole, pyrazole, and pyridine rings

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-3-26-13(2)10-16(24-26)19(27)25(12-14-6-5-9-22-11-14)20-23-18-15(21)7-4-8-17(18)28-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHBDUKCQXEIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.